REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[CH3:1][c:2]1[c:3]([S:11](=[O:12])(=[O:13])[CH3:14])[c:4]([N+:8]([O-:9])=[O:10])[cH:5][cH:6][cH:7]1>>[CH3:1][c:2]1[c:3]([S:11](=[O:12])(=[O:13])[CH3:14])[c:4]([NH2:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O
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Name
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Type
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product
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Smiles
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Cc1cccc(N)c1S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |